molecular formula C13H11ClO3S B3169036 5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934080-73-6

5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B3169036
CAS No.: 934080-73-6
M. Wt: 282.74 g/mol
InChI Key: WYSDZWJUDBKFLF-UHFFFAOYSA-N
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Description

“5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid” is a useful research chemical . It is a thiophene-based analog that has been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A method for producing 5-chlorothiophene-2-carboxylic acid involves adding n-butyllithium (n-BuLi) to 2-chlorothiophene at a temperature lower than or equal to -30 DEG C, introducing carbon dioxide, terminating the reaction, and collecting a product .


Molecular Structure Analysis

The molecular weight of “this compound” is 282.74, and its molecular formula is C13H11ClO3S . The canonical SMILES string is CC1=C(C=CC(=C1)OCC2=CC=C(S2)C(=O)O)Cl .


Chemical Reactions Analysis

Thiophene-based analogs are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is 461.5±45.0 ℃ at 760 mmHg, and its density is 1.383±0.06 g/cm^3 . The compound is canonicalized, and it has a topological polar surface area of 74.8 .

Scientific Research Applications

Chemical Synthesis and Reactions

5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid and its derivatives play a crucial role in chemical synthesis and reactions. For instance, studies have shown the formation of various compounds via reactions involving thiophene-2-carboxylic acids. One such study demonstrates the synthesis of derivatives by treating thiophene-2-carboxylic acid with alcohols, leading to the formation of thiophene-2,4-diols and subsequently, 3,5-dialkoxythiophene-2-carboxylic acids through successive alkylation and hydrolysis (Corral & Lissavetzky, 1984).

Pharmacological Applications

Thiophene derivatives, including those related to this compound, have been studied for their potential pharmacological applications. For instance, the synthesis and testing of thiophene-based molecules for biofilm inhibition and anti-thrombolytic activities have been reported, indicating the potential medicinal applications of these compounds (Ikram et al., 2015).

Supramolecular Chemistry

In the field of supramolecular chemistry, thiophene-2-carboxylic acid derivatives have been used to create novel supramolecular liquid-crystalline complexes. These complexes are formed through intermolecular hydrogen bonding and have potential applications in materials science (Tso et al., 1998).

Organic Synthesis and Material Science

Thiophene-2-carboxylic acid derivatives are pivotal in organic synthesis and material science. They are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties. For example, the synthesis of thieno[3,2-b]thiophene derivatives and their use in constructing N,S-heterotetracenes has been reported, demonstrating their utility in creating complex organic structures (Demina et al., 2019).

Mechanism of Action

Thiophene-based analogs exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, which is produced from thiophene-2-carboxylic acid, is known as a nonsteroidal anti-inflammatory drug .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential biological activities . Future research may focus on exploring new synthesis methods, studying their mechanism of action in more detail, and developing new applications in medicinal chemistry and other fields.

Properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-8-6-9(2-4-11(8)14)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSDZWJUDBKFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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